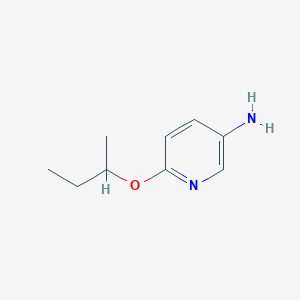

3-Amino-6-sec-butoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

6-butan-2-yloxypyridin-3-amine |

InChI |

InChI=1S/C9H14N2O/c1-3-7(2)12-9-5-4-8(10)6-11-9/h4-7H,3,10H2,1-2H3 |

InChI Key |

FHHCBONZKOFTJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=NC=C(C=C1)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Amino 6 Sec Butoxypyridine

Reactivity of the Amino Group

The amino group at the 3-position of the pyridine (B92270) ring is a key site for a variety of chemical reactions, including acylations, sulfonylations, and cyclizations. Its nucleophilic character drives these transformations.

Acylation and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group allows it to readily react with electrophilic reagents such as acyl and sulfonyl chlorides.

Sulfonylation: Similarly, sulfonylation involves the reaction of the amino group with a sulfonyl chloride, like p-toluenesulfonyl chloride, to yield a sulfonamide. These reactions are often carried out in the presence of a base such as pyridine or triethylamine (B128534). The sulfonylation of amines is a robust and widely used reaction in organic synthesis. semanticscholar.org For instance, the sulfonylation of hydroxyl-terminated polyisobutylene (B167198) with tosyl chloride is effectively catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) and triethylamine (TEA). semanticscholar.org In a study on sterically crowded tosylamides, various diamines were reacted with tosyl chloride to form the corresponding sulfonamides. researchgate.net

Below is a table illustrating the expected products from these reactions.

| Reagent | Expected Product |

| Acetic Anhydride (B1165640) | N-(6-(sec-butoxy)pyridin-3-yl)acetamide |

| Benzoyl Chloride | N-(6-(sec-butoxy)pyridin-3-yl)benzamide |

| p-Toluenesulfonyl Chloride | N-(6-(sec-butoxy)pyridin-3-yl)-4-methylbenzenesulfonamide |

Aminolysis Processes

Aminolysis is a chemical reaction in which a molecule is cleaved by reaction with an amine. While direct aminolysis of the sec-butoxy group in 3-amino-6-sec-butoxypyridine is unlikely under normal conditions, the amino group can participate in aminolysis reactions with other molecules. For example, esters can be converted into amides through aminolysis, which proceeds via a nucleophilic addition-elimination mechanism. chemistrysteps.com However, this process is often not as practical as using more reactive acyl chlorides. chemistrysteps.com

Cyclization Reactions Involving the Amino Moiety

The amino group of this compound can participate in cyclization reactions to form fused heterocyclic systems. These reactions are valuable in the synthesis of compounds with potential biological activity. For example, 2-aminopyridine (B139424) derivatives can undergo cyclization with various reagents to form imidazo[1,2-a]pyridine (B132010) structures. nih.gov In a specific instance, 2-amino-3-bromo-pyridine derivatives were cyclized with ethyl 3-bromopyruvate (B3434600) to yield ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate derivatives. nih.gov Furthermore, electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides an efficient route to 3-amino- chemistrysteps.comnih.govlibretexts.org-triazolo pyridines. researchgate.net

Reactivity of the sec-Butoxy Group

The sec-butoxy group is an ether linkage, which is generally stable but can be cleaved under specific, often harsh, conditions.

Ether Cleavage Reactions

Ethers are known for their general lack of reactivity, which makes them excellent solvents for many chemical reactions. pressbooks.pub However, the carbon-oxygen bond of an ether can be cleaved by strong acids, most commonly hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orgpressbooks.pubchemistrysteps.com Hydrochloric acid (HCl) is generally not effective. pressbooks.pub

The cleavage of this compound with a strong acid like HBr would be expected to proceed via a nucleophilic substitution mechanism. The reaction would likely yield 5-aminopyridin-2-ol and 2-bromobutane. The mechanism can be either S(_N)1 or S(_N)2, depending on the structure of the ether. libretexts.orgpressbooks.pubchemistrysteps.com For ethers with secondary alkyl groups, the reaction can proceed through either pathway. libretexts.orgpressbooks.pubchemistrysteps.com

| Reagent | Expected Products |

| Hydrobromic Acid (HBr) | 5-Aminopyridin-2-ol and 2-Bromobutane |

| Hydroiodic Acid (HI) | 5-Aminopyridin-2-ol and 2-Iodobutane |

Potential for Rearrangement

Molecular rearrangements are reactions that involve the reorganization of the carbon skeleton of a molecule. msu.edu In the context of this compound, rearrangements could potentially occur under acidic conditions, particularly if a carbocation intermediate is formed during a reaction like ether cleavage. Cationic rearrangements are a common class of such transformations. msu.edu For instance, the Wagner-Meerwein rearrangement involves the 1,2-shift of an alkyl group to a neighboring carbocation. While no specific rearrangements have been documented for this compound, the possibility exists under forcing reaction conditions that promote carbocation formation.

Derivatization Strategies for Structural Modification of the Compound

Derivatization involves chemically modifying a compound to produce a new substance with different properties. For this compound, derivatization can be targeted at several sites, primarily the reactive primary amino group and the C-H bonds of the pyridine ring. Chemical derivatization is a common strategy used to enhance the properties of molecules for analysis or to build more complex structures. nih.govmdpi.com

The primary amino group is a versatile handle for a wide array of chemical transformations.

Acylation/Amide Formation: The amino group can react with acyl chlorides or anhydrides to form stable amides. This is a common method for protecting the amino group or for introducing new functional moieties.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, although controlling the degree of alkylation can be challenging.

Reductive Amination: Reaction with aldehydes or ketones under reducing conditions forms secondary or tertiary amines.

Diazotization: The primary amino group can be converted to a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid. This diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles (e.g., -OH, -CN, -Halogen) in Sandmeyer-type reactions, providing a powerful route to further functionalize the pyridine ring at the 3-position.

Reaction with Derivatizing Reagents: Specific reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are designed to react with primary and secondary amines to form stable, fluorescent derivatives for analytical purposes such as HPLC. waters.comlcms.cz

Table 3: Common Derivatization Reactions of the Amino Group

| Reaction Type | Reagent(s) | Functional Group Formed |

| Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide (-NHCOR) |

| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine (-NHR, -NR₂) |

| Reductive Amination | Aldehyde/Ketone (RCHO/R₂CO) + Reducing Agent | Secondary/Tertiary Amine (-NHCH₂R, -NHCR₂) |

| Diazotization | Nitrous Acid (HNO₂) | Diazonium Salt (-N₂⁺) |

Structural modification can also be achieved by functionalizing the C-H bonds of the pyridine ring, often facilitated by metal catalysis as discussed in the cross-coupling section (3.3.3).

Functional Group Interconversions

The primary amino group (-NH₂) on the this compound scaffold is a versatile functional group that can be converted into numerous other functionalities. These interconversions are fundamental in synthetic organic chemistry for building more complex molecules. Key transformations include acylation, diazotization followed by substitution, and alkylation. Such reactions allow for the modification of the compound's properties and provide pathways to new derivatives.

Acylation and Amide Formation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides to form stable amide derivatives. This reaction is often used as a protection strategy for the amino group to prevent unwanted side reactions during subsequent synthetic steps.

Diazotization and Subsequent Reactions: One of the most powerful transformations of a primary aromatic amine is its conversion to a diazonium salt. Treatment of this compound with a source of nitrous acid (e.g., NaNO₂ in acidic medium) would yield the corresponding pyridine-3-diazonium salt. This intermediate is highly reactive and, without isolation, can be transformed into a wide array of functional groups through reactions such as the Sandmeyer or Schiemann reactions. This pathway allows the amino group to be replaced with halogens (-Cl, -Br), a cyano group (-CN), a hydroxyl group (-OH), or fluorine (-F).

The table below summarizes potential functional group interconversions starting from the amino group of this compound, based on established reactivity patterns of aminopyridines.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| 3-Amino (-NH₂) | Acetyl chloride, Pyridine | 3-Acetamido (-NHCOCH₃) | Acylation |

| 3-Amino (-NH₂) | 1. NaNO₂, HCl (aq), 0-5 °C2. CuCl | 3-Chloro (-Cl) | Diazotization / Sandmeyer |

| 3-Amino (-NH₂) | 1. NaNO₂, HCl (aq), 0-5 °C2. CuBr | 3-Bromo (-Br) | Diazotization / Sandmeyer |

| 3-Amino (-NH₂) | 1. NaNO₂, HCl (aq), 0-5 °C2. CuCN | 3-Cyano (-CN) | Diazotization / Sandmeyer |

| 3-Amino (-NH₂) | 1. NaNO₂, H₂SO₄ (aq), 0-5 °C2. H₂O, Δ | 3-Hydroxy (-OH) | Diazotization / Hydrolysis |

| 3-Amino (-NH₂) | 1. NaNO₂, HBF₄ (aq)2. Δ | 3-Fluoro (-F) | Diazotization / Schiemann |

Introduction of Diverse Substituents

Beyond modifying the existing amino group, the pyridine ring of this compound can be further functionalized to introduce new substituents. The locations of these new groups are directed by the existing amino and sec-butoxy groups, which are both activating and ortho-, para-directing. This allows for regioselective substitution on the pyridine core, primarily through electrophilic aromatic substitution or through modern cross-coupling methodologies after initial halogenation.

Halogenation: Direct halogenation of the electron-rich pyridine ring is a common strategy to install a handle for further reactions. For instance, bromination can be achieved using reagents like N-Bromosuccinimide (NBS). Given the directing effects of the existing groups, halogenation is expected to occur at positions 2, 4, or 5. The existence of analogous compounds like 3-Amino-2-bromo-6-methoxypyridine suggests that halogenation at the 2-position (ortho to the amino group) is a feasible pathway cymitquimica.com.

Palladium-Catalyzed Cross-Coupling Reactions: The introduction of a halogen atom onto the pyridine ring opens the door to a vast range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For example, a halogenated derivative of this compound can be coupled with various partners to introduce aryl, heteroaryl, or alkyl groups. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for this purpose. researchgate.netresearchgate.net Similar strategies have been successfully applied to related heterocyclic systems like 3-aminopyridazines to synthesize a variety of derivatives. researchgate.netresearchgate.net

The following table illustrates how a hypothetical halogenated derivative, 3-Amino-5-bromo-6-sec-butoxypyridine, could be used to introduce diverse substituents via the Suzuki-Miyaura cross-coupling reaction.

| Substrate | Coupling Partner | Catalyst / Ligand | Base | Product (Substituent at C5) |

| 3-Amino-5-bromo-6-sec-butoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Phenyl |

| 3-Amino-5-bromo-6-sec-butoxypyridine | Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | Thiophen-2-yl |

| 3-Amino-5-bromo-6-sec-butoxypyridine | Pyridine-4-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Pyridin-4-yl |

| 3-Amino-5-bromo-6-sec-butoxypyridine | Methylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Methyl |

Mechanistic Investigations of Reactions Involving 3 Amino 6 Sec Butoxypyridine

Elucidation of Reaction Mechanisms in Pyridine (B92270) Functionalization

No specific studies elucidating the reaction mechanisms for the functionalization of 3-Amino-6-sec-butoxypyridine have been identified. General mechanisms for aminopyridine functionalization often involve electrophilic or nucleophilic substitution, as well as transition-metal-catalyzed C-H activation, but data specific to this compound is lacking.

Kinetic Studies of Reaction Pathways

There are no available kinetic studies detailing the reaction rates, orders of reaction, or activation energies for transformations involving this compound.

Role of Catalysts and Reagents in Promoting Transformations

While numerous catalysts and reagents are employed for the functionalization of pyridines in general, there is no specific information detailing their roles and efficiencies in promoting transformations of this compound.

Understanding Regioselectivity and Stereoselectivity

Specific studies on the regioselectivity and stereoselectivity of reactions involving this compound are not present in the available literature. The directing effects of the amino and sec-butoxy groups would be expected to influence the selectivity of reactions, but empirical data and detailed analyses for this compound are absent.

Due to the absence of specific research data for this compound, the creation of a detailed and scientifically accurate article as per the user's request is not feasible at this time.

Advanced Spectroscopic and Structural Characterization of 3 Amino 6 Sec Butoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of 3-Amino-6-sec-butoxypyridine would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the sec-butoxy group. The chemical shifts (δ) are influenced by the electron-donating amino (-NH₂) and alkoxy (-O-sec-butyl) groups.

Pyridine Ring Protons: The three aromatic protons would appear as distinct signals. The proton at the C4 position would likely be a triplet, coupled to the protons at C2 and C5. The protons at C2 and C5 would likely appear as doublets.

Amino Protons (-NH₂): A broad singlet is expected for the two amine protons. Its chemical shift can vary depending on the solvent and concentration.

sec-Butoxy Group Protons: This group would show a multiplet for the methine proton (-OCH-), a multiplet for the methylene (B1212753) protons (-CH₂-), and a triplet for the terminal methyl protons (-CH₃).

Hypothetical ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Pyridine) | 7.5 - 7.8 | d | ~8 |

| H-4 (Pyridine) | 6.5 - 6.8 | t | ~8 |

| H-5 (Pyridine) | 6.3 - 6.6 | d | ~8 |

| -NH₂ | 3.5 - 5.0 | br s | - |

| -OCH- (sec-butoxy) | 4.8 - 5.2 | m | ~6 |

| -CH₂- (sec-butoxy) | 1.5 - 1.8 | m | ~7 |

| -CH₃ (ethyl, sec-butoxy) | 0.8 - 1.1 | t | ~7 |

| -CH₃ (methyl, sec-butoxy) | 1.1 - 1.4 | d | ~6 |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. For this compound, nine distinct carbon signals are expected.

Pyridine Ring Carbons: The chemical shifts of the five carbons in the pyridine ring would be influenced by the positions of the amino and sec-butoxy substituents. The carbon attached to the oxygen (C6) and the carbon attached to the nitrogen (C3) would be significantly shifted downfield.

sec-Butoxy Group Carbons: Four signals would correspond to the four carbons of the sec-butoxy group.

Hypothetical ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 140 - 145 |

| C-3 (Pyridine) | 145 - 150 |

| C-4 (Pyridine) | 110 - 115 |

| C-5 (Pyridine) | 105 - 110 |

| C-6 (Pyridine) | 160 - 165 |

| -OCH- (sec-butoxy) | 70 - 75 |

| -CH₂- (sec-butoxy) | 28 - 32 |

| -CH₃ (ethyl, sec-butoxy) | 9 - 12 |

| -CH₃ (methyl, sec-butoxy) | 18 - 22 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques would be crucial for the unambiguous assignment of the proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent protons on the pyridine ring (H-4 with H-2 and H-5) and within the sec-butoxy group (methine proton with adjacent methylene and methyl protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be essential for confirming the connectivity between the sec-butoxy group and the pyridine ring (e.g., correlation between the methine proton of the sec-butoxy group and C-6 of the pyridine ring).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons, which is particularly useful for conformational analysis and stereochemistry.

Application in Stereochemical Assignment of the sec-Butoxy Moiety

The sec-butoxy group contains a chiral center at the methine carbon. NMR spectroscopy, particularly NOESY, can be used to determine the relative stereochemistry if the molecule is derivatized with a chiral auxiliary or if it interacts with a chiral solvent or shift reagent. By observing specific Nuclear Overhauser Effects between the protons of the sec-butoxy group and other parts of the molecule, it might be possible to deduce the preferred conformation and the spatial arrangement around the chiral center.

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Functional Groups

IR and Raman spectroscopy provide information about the vibrational modes of the functional groups present in a molecule.

N-H Stretching: The amino group would exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the sec-butoxy group would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The pyridine ring would show characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the C-O ether linkage would be expected in the 1200-1250 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group would be visible around 1600 cm⁻¹.

Hypothetical IR Data Table

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Amino (-NH₂) | N-H Bend | 1580 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C, C=N Stretch | 1400 - 1600 |

| Alkyl (-sec-butyl) | C-H Stretch | 2850 - 2970 |

| Ether (-O-) | C-O Stretch | 1200 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For this compound, this technique would be crucial for confirming its molecular weight and elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. The expected monoisotopic mass of the molecular ion [M]⁺ of this compound (C₉H₁₄N₂O) can be calculated with high precision. This precise mass measurement would allow for the unambiguous confirmation of its molecular formula, distinguishing it from other compounds with the same nominal mass. HRMS is a standard technique for the characterization of newly synthesized organic compounds. nih.gov

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M]⁺ | C₉H₁₄N₂O | 166.1106 |

| [M+H]⁺ | C₉H₁₅N₂O | 167.1184 |

Note: This table represents theoretical data calculated for this compound.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. For this compound, several characteristic fragmentation pathways can be predicted based on the functional groups present. libretexts.orglibretexts.orgyoutube.com

Common fragmentation patterns for amines involve the loss of radicals to form stable cations. youtube.com For ethers, cleavage of the C-O bond can occur, leading to the loss of the alkoxy group or parts of it. Aromatic compounds like pyridine tend to have a relatively stable molecular ion peak. libretexts.org

Table 2: Predicted Fragmentation Pattern for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 166 | Molecular Ion [M]⁺ |

| 137 | Loss of ethyl group (•C₂H₅) from the sec-butoxy moiety |

| 110 | Loss of the entire sec-butoxy group (•OC₄H₉) |

| 94 | Pyridine ring fragment after loss of the sec-butoxy group |

Note: This table represents a predicted fragmentation pattern based on the general principles of mass spectrometry. The relative intensities of the peaks would depend on the ionization conditions.

X-ray Crystallography

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. researchgate.net A single-crystal X-ray diffraction study of this compound would provide definitive information about its solid-state structure.

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise coordinates of each atom in the molecule can be determined. This would confirm the connectivity of the atoms, the bond lengths, and the bond angles. For this compound, this would definitively establish the positions of the amino and sec-butoxy groups on the pyridine ring.

The crystal structure reveals not only the molecular structure but also how the molecules are arranged in the crystal lattice. This arrangement, known as crystal packing, is governed by intermolecular interactions. mdpi.comrsc.org For this compound, the amino group is capable of acting as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the sec-butoxy group can act as hydrogen bond acceptors. mdpi.com Therefore, it is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. rsc.org Additionally, π-π stacking interactions between the aromatic pyridine rings of adjacent molecules may also play a role in the crystal packing. mdpi.comnih.gov

The sec-butoxy group contains a chiral center at the carbon atom attached to the oxygen. X-ray crystallography can unambiguously determine the stereochemistry at this chiral center in the solid state. nih.goviucr.org If the compound is synthesized as a single enantiomer or if spontaneous resolution occurs upon crystallization, the absolute configuration could be determined using anomalous dispersion methods. If the compound is a racemate, the crystal structure will show the presence of both enantiomers in the unit cell.

Computational Chemistry and Molecular Modeling Studies of 3 Amino 6 Sec Butoxypyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties at a manageable computational cost. For 3-Amino-6-sec-butoxypyridine, DFT calculations would be instrumental in elucidating its fundamental electronic characteristics.

Electronic Structure Elucidation

A primary application of DFT is the elucidation of a molecule's electronic structure. This involves determining the distribution of electrons within the molecule and the energies of the molecular orbitals. Key parameters that would be calculated for this compound include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity.

Furthermore, DFT calculations can generate electron density maps and molecular electrostatic potential (MEP) maps. These visualizations provide a clear picture of the electron distribution and highlight regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Electronic Properties of this compound Calculated by DFT

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations.

Prediction of Spectroscopic Parameters

DFT methods are also highly effective in predicting various spectroscopic parameters, which can be compared with experimental data to validate the computational model. For this compound, DFT calculations could predict its vibrational (infrared and Raman) spectra. The calculated vibrational frequencies and intensities would correspond to the different vibrational modes of the molecule, providing a theoretical fingerprint that can aid in the interpretation of experimental spectra.

Additionally, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. This would provide information about the electronic transitions and the wavelengths at which the molecule absorbs light.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amino (N-H) | Symmetric Stretch | 3400 |

| Amino (N-H) | Asymmetric Stretch | 3500 |

| Pyridine (B92270) Ring (C=N) | Stretch | 1600 |

| Ether (C-O-C) | Asymmetric Stretch | 1250 |

Note: The values in this table are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how molecules move, vibrate, and interact with their environment.

Conformational Space Exploration

For this compound, MD simulations would be particularly useful for exploring the conformational space of the sec-butoxy moiety in a more dynamic context, such as in a solvent. The simulation would track the trajectory of each atom over time, providing a detailed picture of the accessible conformations and the transitions between them. This approach can reveal dynamic conformational changes that might not be captured by static DFT calculations. The results of MD simulations can be analyzed to determine the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of atomic positions, which provide insights into the flexibility and stability of different parts of the molecule.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can also be employed to study the reactivity of this compound and to model potential reaction pathways.

This involves identifying the transition state structures that connect reactants to products. DFT calculations are commonly used to locate these transition states and to calculate the activation energy of the reaction. The activation energy is a critical parameter that determines the rate of a chemical reaction. By modeling different potential reaction pathways, it is possible to predict the most likely products and to gain a deeper understanding of the reaction mechanism at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Studies based on Physicochemical Parameters

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgfrontiersin.org In the context of aminopyridine derivatives, QSAR studies have been employed to identify key physicochemical parameters that influence their inhibitory activity against various biological targets. nih.gov

A QSAR study on a series of aminopyridine, anilinopyrimidine, and pyridine carboxamide-based JNK inhibitors highlighted the importance of several descriptors in predicting the half-maximal inhibitory concentration (IC50). nih.gov The models developed in such studies often incorporate a combination of electronic, topological, and quantum chemical parameters. nih.gov

Key Physicochemical Parameters in QSAR Models for Aminopyridine Derivatives:

| Parameter Category | Specific Descriptor | Description | Potential Influence on Activity |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons. | Can influence interactions with electron-deficient pockets in a biological target. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons. | Important for interactions with electron-rich residues in a receptor. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Affects the molecule's solubility and its ability to form electrostatic interactions. |

| Topological | Wiener Index (W) | A distance-based index that reflects the branching of the molecular skeleton. | Can be related to the molecule's shape and how it fits into a binding site. |

| Topological | Randić's Connectivity Index (χ) | Describes the degree of branching in a molecule. | Influences the steric interactions between the ligand and the receptor. |

| Information Content | First Order SIC | Structural Information Content index. | Relates to the complexity and symmetry of the molecular structure. |

| Information Content | First Order CIC | Complementary Information Content index. | Provides information about the structural diversity in a set of molecules. |

This table is representative of parameters used in QSAR studies of aminopyridine derivatives and is based on findings from related research. nih.gov

By developing statistically significant QSAR models, researchers can predict the biological activity of novel aminopyridine derivatives before they are synthesized, thereby prioritizing the most promising candidates for further development. nih.gov The quality of a QSAR model is often assessed by its correlation coefficient (R), coefficient of determination (R²), and cross-validation R² (R²CV), with higher values indicating a more robust and predictive model. nih.gov

Ligand-Based and Structure-Based Design Principles

Both ligand-based and structure-based design strategies are integral to modern drug discovery and have been applied to the development of aminopyridine-containing compounds. rsc.org

Ligand-Based Design:

This approach is utilized when the three-dimensional structure of the biological target is unknown. frontiersin.org It relies on the analysis of a set of molecules known to be active against the target to identify common structural features, or pharmacophores, that are essential for biological activity. frontiersin.org For instance, a ligand-based drug design approach was successfully used to discover a novel series of 4,6-disubstituted 2-aminopyrimidines as inhibitors of the Receptor for Advanced Glycation End Products (RAGE). nih.gov By studying the structure-activity relationships of known inhibitors, new analogs with improved potency can be designed and synthesized.

Structure-Based Design:

When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design can be a powerful tool. This method involves analyzing the interactions between a ligand and its binding site on the protein to guide the design of new molecules with enhanced affinity and selectivity.

An example of this approach is the structure-based design of 2-aminopyridine (B139424) oxazolidinones as potent and selective inhibitors of Tankyrase (TNKS), an enzyme implicated in cancer. nih.gov Co-crystal structures of the compounds bound to TNKS1 revealed key interactions: nih.gov

The aminopyridine moiety formed two hydrogen bonds with Asp1198 and Gly1196. nih.gov

The pyrimidine (B1678525) ring engaged in a π-stacking interaction with His1201. nih.gov

The carbonyl group of the oxazolidinone formed a hydrogen bond with Tyr1213. nih.gov

This detailed understanding of the binding mode allowed for the rational design of more potent inhibitors. nih.gov

Hybrid Approaches and Modern Techniques:

In many drug discovery projects, a combination of ligand-based and structure-based methods is employed. For example, computational screening of a compound library against a kinase target might identify an initial "hit" scaffold, such as an imidazopyridine. nih.gov This can be followed by synthesis and biological evaluation, with the results feeding back into further computational modeling to refine the design. Ligand efficiency (LE), a metric that relates the potency of a compound to its size, is often used to guide the optimization process. nih.gov

Role of 3 Amino 6 Sec Butoxypyridine As a Key Intermediate in Organic Synthesis

Building Block for Complex Heterocyclic Systems

The presence of a primary amino group on the pyridine (B92270) ring at the 3-position makes 3-Amino-6-sec-butoxypyridine a suitable precursor for the synthesis of various fused heterocyclic systems. The amino group can act as a nucleophile or be transformed into other functional groups, enabling its participation in a variety of cyclization reactions.

For instance, the amino group can react with dicarbonyl compounds or their equivalents to form fused pyrazines, pyridopyrimidines, or other nitrogen-containing polycyclic aromatic systems. The general reactivity of aminopyridines in such condensation reactions is well-established in heterocyclic chemistry. The sec-butoxy group at the 6-position can influence the regioselectivity of these cyclization reactions and can also modify the physical and chemical properties, such as solubility and electronic characteristics, of the resulting fused heterocyclic systems.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Reactant | Resulting Heterocyclic System | Potential Application Areas |

| α-Diketones | Substituted Pteridines | Pharmaceuticals, Agrochemicals |

| β-Ketoesters | Fused Pyridopyrimidones | Medicinal Chemistry |

| α,β-Unsaturated Carbonyls | Tetrahydropyridopyridines | Materials Science |

Note: This table is illustrative and based on the general reactivity of aminopyridines.

Precursor for Advanced Organic Materials

The pyridine core, with its electron-deficient nature, is a common component in various advanced organic materials, including those with applications in electronics and photonics. The functional groups on this compound provide handles for further chemical modifications, allowing for the tuning of its electronic and photophysical properties.

The amino group can be diazotized and subsequently replaced with a variety of other functional groups, or it can be used as a site for the introduction of chromophoric or electronically active moieties through condensation or cross-coupling reactions. The sec-butoxy group, being a bulky and electron-donating substituent, can enhance the solubility of resulting materials in organic solvents and influence their solid-state packing, which are crucial parameters for device fabrication.

Table 2: Potential Advanced Organic Materials from this compound

| Material Class | Synthetic Strategy | Potential Application |

| Conjugated Polymers | Polymerization via cross-coupling of a di-halogenated derivative | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) |

| Non-linear Optical Materials | Introduction of donor-acceptor groups | Optical communications, Data storage |

| Liquid Crystals | Attachment of mesogenic units | Display technologies |

Note: This table outlines potential applications based on the structural features of the compound.

Utility in Method Development for Pyridine Functionalization

Substituted pyridines like this compound serve as important substrates in the development of new synthetic methodologies for the functionalization of the pyridine ring. The presence of both an amino and an alkoxy group with different electronic and steric properties can be exploited to study the regioselectivity and efficiency of various chemical transformations.

For example, this compound can be used as a model substrate to explore novel C-H activation or cross-coupling reactions on the pyridine core. The amino group can direct metallation to the adjacent C-2 or C-4 positions, while the sec-butoxy group can exert steric hindrance, influencing the outcome of the reaction. Research in this area contributes to the broader field of synthetic organic chemistry by expanding the toolkit available for the modification of heterocyclic compounds.

Table 3: Potential Method Development Studies Using this compound

| Reaction Type | Research Focus | Potential Outcome |

| Directed Ortho-Metalation | Study of the directing ability of the amino group in the presence of an alkoxy group | Regioselective functionalization of the pyridine ring |

| Palladium-catalyzed Cross-Coupling | Investigation of the reactivity of different positions on the pyridine ring | Development of efficient methods for C-C and C-N bond formation |

| Electrophilic Aromatic Substitution | Elucidation of the influence of substituents on the reaction outcome | Understanding the electronic effects in substituted pyridines |

Note: This table highlights potential research avenues based on the compound's structure.

Future Research Trajectories and Unexplored Avenues for 3 Amino 6 Sec Butoxypyridine Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research on 3-Amino-6-sec-butoxypyridine should prioritize the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising direction is the exploration of biocatalytic methods . Enzymes, with their high selectivity and ability to operate under mild conditions, could offer a green alternative to traditional synthetic transformations. For instance, research could focus on identifying or engineering enzymes capable of introducing the amino or sec-butoxy group onto a pyridine (B92270) precursor.

Another avenue lies in the application of microwave-assisted organic synthesis (MAOS) . This technique has been recognized as a green chemistry tool that can significantly accelerate reaction rates, improve yields, and reduce side product formation. nih.gov The development of a one-pot, multi-component reaction under microwave irradiation could provide an efficient and environmentally friendly route to this compound and its derivatives. nih.gov

Furthermore, the principles of flow chemistry could be applied to the synthesis of this compound. Continuous flow processes offer advantages such as enhanced safety, improved reaction control, and ease of scalability, contributing to a more sustainable manufacturing process. springerprofessional.debohrium.commdpi.comdurham.ac.uk

| Sustainable Synthesis Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Biocatalysis | High selectivity (regio- and stereoselectivity), mild reaction conditions, reduced waste. | Identification and engineering of suitable enzymes (e.g., aminotransferases, etherases). |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, potential for solvent-free reactions. nih.gov | Optimization of microwave parameters for key synthetic steps; development of one-pot procedures. nih.gov |

| Flow Chemistry | Improved safety and control, ease of scale-up, integration of in-line purification. springerprofessional.debohrium.commdpi.comdurham.ac.uk | Design and optimization of a continuous flow reactor for the synthesis of this compound. |

Exploration of Underutilized Reactivity Modes

The reactivity of the this compound scaffold is ripe for exploration beyond conventional transformations. Future research should delve into underutilized reactivity modes to unlock novel molecular architectures.

A key area of interest is the direct C-H functionalization of the pyridine ring. rsc.orgresearchgate.net This atom-economical approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic sequences. rsc.org Research could focus on developing catalytic systems for the selective C-H arylation, alkylation, or borylation of the pyridine core of this compound.

Photoredox catalysis offers another exciting frontier for exploring new reactivity. rsc.orgacs.orgnih.govprinceton.edu Visible-light-mediated reactions can enable transformations that are challenging to achieve through traditional thermal methods. princeton.edu For instance, photoredox-catalyzed radical reactions could be employed for the functionalization of the pyridine ring or the amino group. rsc.orgnih.gov

The exploration of cycloaddition reactions represents a powerful strategy for constructing more complex heterocyclic systems. acs.orgrsc.orgnih.govacs.orgwikipedia.org Investigating the participation of the pyridine ring of this compound in [4+2] or [2+2+2] cycloadditions could lead to the synthesis of novel fused-ring structures with potential biological activity. rsc.orgacs.org

| Reactivity Mode | Potential Transformations for this compound | Expected Outcomes |

| C-H Functionalization | Direct arylation, alkylation, or borylation at the C-2, C-4, or C-5 positions. rsc.org | Rapid access to a library of substituted derivatives with diverse functionalities. |

| Photoredox Catalysis | Radical-mediated alkylation or arylation of the pyridine ring; functionalization of the amino group. rsc.orgnih.gov | Novel and regioselective transformations under mild reaction conditions. |

| Cycloaddition Reactions | Participation in [4+2] or [2+2+2] cycloadditions. rsc.orgacs.org | Synthesis of complex, polycyclic, and fused heterocyclic systems. |

Advanced Catalytic Applications

The structural features of this compound make it an attractive candidate for applications in catalysis, both as a ligand for transition metal catalysts and as an organocatalyst.

As a ligand in transition metal catalysis , the amino group and the pyridine nitrogen can act as a bidentate chelating system for various transition metals. vot.plekb.egresearchgate.netmdpi.com The sec-butoxy group can provide steric hindrance that can influence the selectivity of the catalytic reaction. Future research could involve the synthesis of transition metal complexes with this compound as a ligand and their evaluation in various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. nih.govresearchgate.netnih.govunl.ptrsc.org

In the realm of organocatalysis , the amino group and the pyridine nitrogen can act as basic sites, while the pyridine ring itself can participate in various catalytic cycles. researchgate.netresearchgate.net Research could focus on exploring the potential of this compound and its derivatives as catalysts for reactions such as Michael additions, aldol (B89426) reactions, and asymmetric transformations. researchgate.net

| Catalytic Application | Potential Role of this compound | Target Reactions |

| Transition Metal Catalysis | Bidentate ligand for transition metals (e.g., Pd, Ru, Rh, Cu). vot.plekb.egresearchgate.netmdpi.com | Cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig), hydrogenation, C-H activation. nih.govresearchgate.netnih.govunl.ptrsc.org |

| Organocatalysis | Brønsted base, Lewis base, or part of a frustrated Lewis pair. researchgate.net | Michael additions, aldol reactions, asymmetric catalysis. |

Integration into Automated Synthesis Platforms

The increasing demand for large and diverse compound libraries for drug discovery and materials science has driven the development of automated synthesis platforms. nih.govresearchgate.netnih.govresearchgate.net Integrating the synthesis of this compound and its derivatives into such platforms would enable the rapid generation of a multitude of analogues for high-throughput screening.

Flow chemistry is particularly well-suited for automation. springerprofessional.debohrium.commdpi.comdurham.ac.ukuc.pt A continuous flow process for the synthesis and subsequent functionalization of this compound could be developed and integrated with robotic systems for automated purification and analysis. durham.ac.ukuc.pt This would allow for the efficient exploration of the chemical space around this scaffold.

| Automated Platform | Implementation Strategy for this compound | Key Benefits |

| Flow Chemistry | Development of a multi-step continuous flow synthesis of the core scaffold and its derivatives. mdpi.comuc.pt | High throughput, reproducibility, and the ability to safely handle hazardous reagents. springerprofessional.debohrium.com |

| Robotic Synthesis | Integration of the flow synthesis with robotic arms for sample handling, purification, and analysis. | Unattended operation, rapid library generation, and data acquisition. |

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry provides a powerful tool for understanding and predicting chemical reactivity and selectivity. researchgate.netresearchgate.netnih.govbohrium.comnih.gov Future research should leverage computational methods to gain deeper insights into the chemical behavior of this compound.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure, reaction mechanisms, and transition states of reactions involving this molecule. researchgate.netbohrium.com This can help in rationalizing observed reactivity and in designing new reactions with improved selectivity. For example, DFT could be used to predict the most likely sites for C-H functionalization or to understand the binding of the molecule to a metal center in a catalytic complex.

In silico screening of virtual libraries of this compound derivatives can be performed to predict their properties, such as biological activity or material characteristics. This can help in prioritizing synthetic targets and accelerating the discovery process.

| Computational Method | Application to this compound | Anticipated Insights |

| Density Functional Theory (DFT) | Calculation of electronic properties, reaction pathways, and transition state energies. researchgate.netbohrium.com | Understanding of regioselectivity in functionalization reactions; prediction of ligand-metal interactions. |

| Molecular Docking | Simulation of the binding of derivatives to biological targets. | Identification of potential protein targets and prediction of binding affinities. |

| In Silico Property Prediction | Prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. | Early assessment of the drug-likeness of novel derivatives. |

Q & A

Basic: What are the optimal synthetic routes for 3-Amino-6-sec-butoxypyridine, and how can reaction conditions be systematically optimized?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or amination reactions. For example, bromine at the 6-position in analogues like 3-Amino-6-bromopyridine can be replaced with sec-butoxy groups via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization should focus on:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Temperature control : Higher temperatures (80–120°C) improve reaction rates but may degrade sensitive functional groups.

- Catalyst screening : Transition-metal catalysts (e.g., CuI) can accelerate amination steps .

Systematic optimization should employ Design of Experiments (DoE) to evaluate variables like molar ratios, solvents, and catalysts .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., sec-butoxy group integration at δ 1.0–1.5 ppm for CH₃ groups) .

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ peak at m/z 195).

- FT-IR : Identifies NH₂ stretches (~3350 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .

For intermediates like brominated precursors, X-ray crystallography may resolve structural ambiguities .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritation risks noted in analogues) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation hazards.

- Disposal : Neutralize waste with dilute HCl before disposal in halogenated waste containers .

Refer to SDS sheets for pyridine derivatives, which highlight flammability and reactivity with strong oxidizers .

Advanced: How can reaction mechanisms for sec-butoxy group introduction be validated, particularly in regioselective substitutions?

Answer:

- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., Meisenheimer complexes in SNAr) .

- Isotopic Labeling : Use ¹⁸O-labeled sec-butanol to track oxygen incorporation into the pyridine ring .

- DFT Calculations : Model transition states to predict regioselectivity, especially if steric hindrance from the sec-butyl group affects reactivity .

Advanced: What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

Answer:

- Enzyme Inhibition Assays : Test against kinases or phosphatases using fluorescence-based substrates (IC₅₀ determination) .

- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to assess therapeutic potential .

Advanced: How should researchers resolve contradictions in reported reaction yields or bioactivity data across studies?

Answer:

- Reproducibility Checks : Validate protocols using identical reagents (e.g., anhydrous solvents, same supplier) .

- Meta-Analysis : Compare HPLC gradients or assay conditions (e.g., pH, temperature) that may explain discrepancies .

- Control Experiments : Rule out impurities via spiking studies with authentic standards .

Advanced: What computational strategies predict the stability of this compound under varying pH or thermal conditions?

Answer:

- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis of the sec-butoxy group at acidic pH) .

- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with thermal stability .

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Advanced: What challenges arise when translating in vitro bioactivity of this compound to in vivo models?

Answer:

- Metabolic Instability : The sec-butoxy group may undergo CYP450-mediated oxidation, reducing bioavailability. Use deuterated analogs to slow metabolism .

- Toxicity Screening : Assess hepatotoxicity in primary hepatocytes and mitochondrial toxicity via Seahorse assays .

- Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility and plasma half-life .

Advanced: How can regioselectivity be controlled during further functionalization of this compound?

Answer:

- Directing Groups : Install temporary protecting groups (e.g., BOC on the amine) to steer electrophilic substitutions to the 4-position .

- Metal-Mediated Cross-Coupling : Use Pd-catalyzed Suzuki reactions to couple aryl halides selectively at the 2-position .

- Solvent Effects : Less polar solvents (THF) favor ortho substitution in Friedel-Crafts alkylations .

Advanced: What analytical methods quantify the stability of this compound in solution under long-term storage?

Answer:

- Forced Degradation Studies : Expose to UV light, H₂O₂, or acidic/alkaline conditions, then quantify degradation products via UPLC-QTOF .

- Karl Fischer Titration : Monitor moisture uptake in solid-state samples stored at 25°C/60% RH .

- Arrhenius Plotting : Predict shelf life by measuring degradation rates at 30°C, 40°C, and 50°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.